4-chloro-N-(4-methylbenzyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-methylbenzyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro and a 4-methylbenzyl group
Preparation Methods
The synthesis of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzylamine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-chloro-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
4-chloro-N-(4-methylbenzyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-chloro-N-methylbenzenesulfonamide: Similar in structure but lacks the 4-methylbenzyl group, which may affect its reactivity and biological activity.
N-(4-methylbenzyl)benzenesulfonamide: Lacks the chloro group, which can influence its chemical properties and reactivity.
4-chlorobenzenesulfonamide: Lacks both the 4-methylbenzyl group and the N-substitution, making it less complex and potentially less active in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFBSPJEZOQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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